![molecular formula C15H10O5 B599777 4,5,7-Trihydroxy-3-phenylcoumarin CAS No. 4222-02-0](/img/structure/B599777.png)
4,5,7-Trihydroxy-3-phenylcoumarin
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Overview
Description
4,5,7-Trihydroxy-3-phenylcoumarin is a type of neoflavonoid . It has an empirical formula of C15H10O5 .
Synthesis Analysis
The synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin involves complex chemical reactions . Unfortunately, the exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 4,5,7-Trihydroxy-3-phenylcoumarin is characterized by a molecular formula of C15H10O5 . The compound has a molecular weight of 270.24 g/mol . The IUPAC name for this compound is 4,5,7-trihydroxy-3-phenylchromen-2-one .Chemical Reactions Analysis
The chemical reactions involving 4,5,7-Trihydroxy-3-phenylcoumarin are complex and involve multiple steps . Unfortunately, the exact details of these reactions are not available in the search results.Physical And Chemical Properties Analysis
4,5,7-Trihydroxy-3-phenylcoumarin has a molecular weight of 270.24 g/mol . It has a melting point of 268-272 °C . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Pharmacological Research
4,5,7-Trihydroxy-3-phenylcoumarin has been identified as a compound with significant potential in pharmacological research. Its structure is similar to that of other phenylcoumarins, which have been used to design new drug candidates due to their versatile chemical properties . This compound could be pivotal in the discovery of new therapeutic solutions for various diseases.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for creating complex molecules. Its reactive sites allow for modifications leading to a variety of derivatives with diverse properties. This adaptability makes it valuable for synthesizing new compounds with desired characteristics .
Biological Activity Studies
The biological activities of 4,5,7-Trihydroxy-3-phenylcoumarin, such as antioxidant, anti-inflammatory, and antimicrobial properties, are of great interest. Studies could explore its efficacy in modulating oxidative metabolism and elastase release in human neutrophils, which is crucial for understanding its potential in treating inflammatory conditions .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry due to its purity and well-defined characteristics. It could help in the development of new analytical methods or in the calibration of instruments .
Mechanism of Action
Mode of Action
These interactions can result in a wide range of effects, including modulation of enzyme activity, interference with cell signaling pathways, and alterations in cell cycle progression .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Result of Action
Coumarins have been reported to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects
properties
IUPAC Name |
4,5,7-trihydroxy-3-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)13-11(7-9)20-15(19)12(14(13)18)8-4-2-1-3-5-8/h1-7,16-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXZMPXIYUKLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715664 |
Source
|
Record name | 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-Trihydroxy-3-phenylcoumarin | |
CAS RN |
4222-02-0 |
Source
|
Record name | 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,7-trihydroxy-3-phenylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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